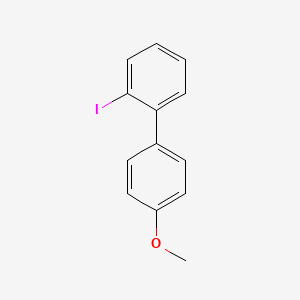
6,6,7,7,7-Pentafluoroheptanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,7,7,7-Pentafluoroheptanoyl chloride is a fluorinated organic compound with the molecular formula C7H6ClF5O. It is a derivative of heptanoyl chloride, where five hydrogen atoms are replaced by fluorine atoms at the 6th and 7th positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6,7,7,7-Pentafluoroheptanoyl chloride can be synthesized through the fluorination of heptanoyl chloride. The process typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,6,7,7,7-Pentafluoroheptanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 6,6,7,7,7-pentafluoroheptanoic acid and hydrochloric acid.
Reduction: It can be reduced to 6,6,7,7,7-pentafluoroheptanol using reducing agents like lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions
6,6,7,7,7-Pentafluoroheptanoic Acid: Formed through hydrolysis
6,6,7,7,7-Pentafluoroheptanol: Formed through reduction
Scientific Research Applications
6,6,7,7,7-Pentafluoroheptanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: In the modification of biomolecules to study their interactions and functions.
Medicine: As a precursor in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Industry: In the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 6,6,7,7,7-pentafluoroheptanoyl chloride involves its reactivity with nucleophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce fluorinated groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Heptanoyl Chloride: The non-fluorinated parent compound.
6,6,7,7-Tetrafluoroheptanoyl Chloride: A similar compound with one less fluorine atom.
Perfluoroheptanoyl Chloride: A fully fluorinated analog.
Uniqueness
6,6,7,7,7-Pentafluoroheptanoyl chloride is unique due to its specific fluorination pattern, which imparts distinct reactivity and properties. The presence of five fluorine atoms at the 6th and 7th positions enhances its electrophilicity and stability compared to partially or fully fluorinated analogs .
Properties
CAS No. |
177352-63-5 |
|---|---|
Molecular Formula |
C7H8ClF5O |
Molecular Weight |
238.58 g/mol |
IUPAC Name |
6,6,7,7,7-pentafluoroheptanoyl chloride |
InChI |
InChI=1S/C7H8ClF5O/c8-5(14)3-1-2-4-6(9,10)7(11,12)13/h1-4H2 |
InChI Key |
SFEMWKKVSVVUDV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C(F)(F)F)(F)F)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
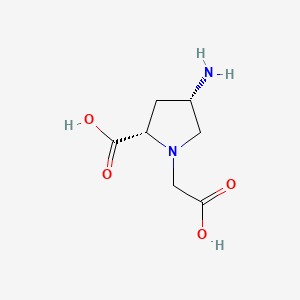
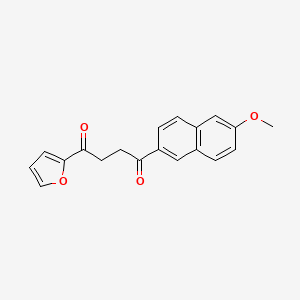
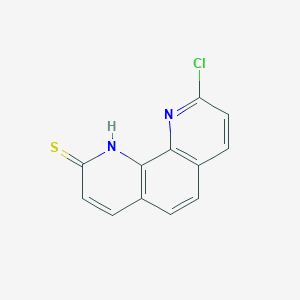
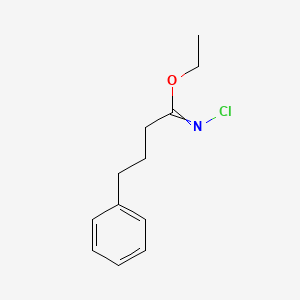
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)

![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
